3-{2-[4-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
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Overview
Description
3-{2-[4-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone moiety, a piperidine ring, and a pyrimidinone structure, making it a unique molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves multiple steps. The starting materials typically include commercially available compounds such as 4-bromo-1H-indole and tert-butyl (dimethyl)silyl chloride. The synthesis process may involve reactions like Vilsmeier formylation, reduction with sodium borohydride, and protection of hydroxy groups using tert-butyl (dimethyl)silyl chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated synthesis techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{2-[4-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{2-[4-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- **tert-Butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate
- **2,4-di-tert-butyl-6-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol
Uniqueness
3-{2-[4-(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is unique due to its combination of pyridazinone, piperidine, and pyrimidinone moieties
Properties
IUPAC Name |
3-[2-[4-(3-tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c1-14-15(2)22-13-25(20(14)29)12-19(28)24-10-8-16(9-11-24)26-18(27)7-6-17(23-26)21(3,4)5/h6-7,13,16H,8-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGVPUQRGZDWMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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